

# 3,3-dimethyl-2-oxoindoline-5-carboxylic acid

## chemical properties

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### Compound of Interest

Compound Name: 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid

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An In-Depth Technical Guide to 3,3-dimethyl-2-oxoindoline-5-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

## Abstract

3,3-dimethyl-2-oxoindoline-5-carboxylic acid (CAS No. 129912-25-0) is a specialized organic molecule built upon the privileged oxindole scaffold.<sup>[1]</sup> Its unique structure, featuring a gem-dimethyl substitution at the C3 position and a carboxylic acid handle on the aromatic ring, makes it a valuable building block for medicinal chemists and drug development professionals. The gem-dimethyl group imparts conformational rigidity and blocks metabolic pathways available to simpler oxindoles, while the carboxylic acid provides a versatile point for derivatization and property modulation. This guide offers a comprehensive overview of its chemical properties, a proposed synthetic pathway with a detailed protocol, its reactivity profile, and its strategic application in the design of novel therapeutics.

## Introduction: The Significance of the Oxindole Scaffold

The oxindole core is a prominent heterocyclic motif found in numerous natural products and synthetic pharmaceuticals. Its rigid, bicyclic structure serves as an excellent scaffold for presenting pharmacophoric elements in a defined three-dimensional space. The spirooxindole

framework, in particular, is a cornerstone of many compounds with potent biological activities, including anticancer properties.<sup>[2]</sup><sup>[3]</sup>

3,3-dimethyl-2-oxoindoline-5-carboxylic acid distinguishes itself through two key structural modifications:

- **C3 Gem-Dimethyl Group:** Unlike simple oxindoles, the quaternary carbon at the C3 position prevents enolization and subsequent reactions at this site. This substitution provides significant steric bulk, which can be exploited to probe protein binding pockets and enhance metabolic stability.
- **C5 Carboxylic Acid:** This functional group is a critical handle for synthetic elaboration. It allows for the formation of amides, esters, and other derivatives, enabling the molecule to be linked to other fragments or pharmacophores. Furthermore, the carboxylic acid group can modulate physicochemical properties such as solubility and lipophilicity and can form key hydrogen bond or salt bridge interactions with biological targets.<sup>[4]</sup>

These features position the molecule as a strategic intermediate for creating complex molecular architectures in modern drug discovery programs.

## Physicochemical and Spectroscopic Properties

The fundamental properties of 3,3-dimethyl-2-oxoindoline-5-carboxylic acid are summarized below. While experimentally determined data such as melting point and pKa are not widely published, its characteristics can be reliably predicted from its structure and confirmed using standard analytical techniques.

Table 1: Core Chemical Properties of 3,3-dimethyl-2-oxoindoline-5-carboxylic Acid

| Property            | Value   | Source   |
|---------------------|---|----------|
| CAS Number          | 129912-25-0                                     | [1][5]   |
| Molecular Formula   | C <sub>11</sub> H <sub>11</sub> NO <sub>3</sub> | [5][6]   |
| Molecular Weight    | 205.21 g/mol                                    | [5][6]   |
| Appearance          | Typically an off-white to pale yellow solid     | Inferred |
| Purity (Commercial) | ≥95%  | [5]      |
| Storage             | Store in a dry, sealed container                | [6]      |

## Spectroscopic Profile

Characterization of this molecule relies on standard spectroscopic methods.

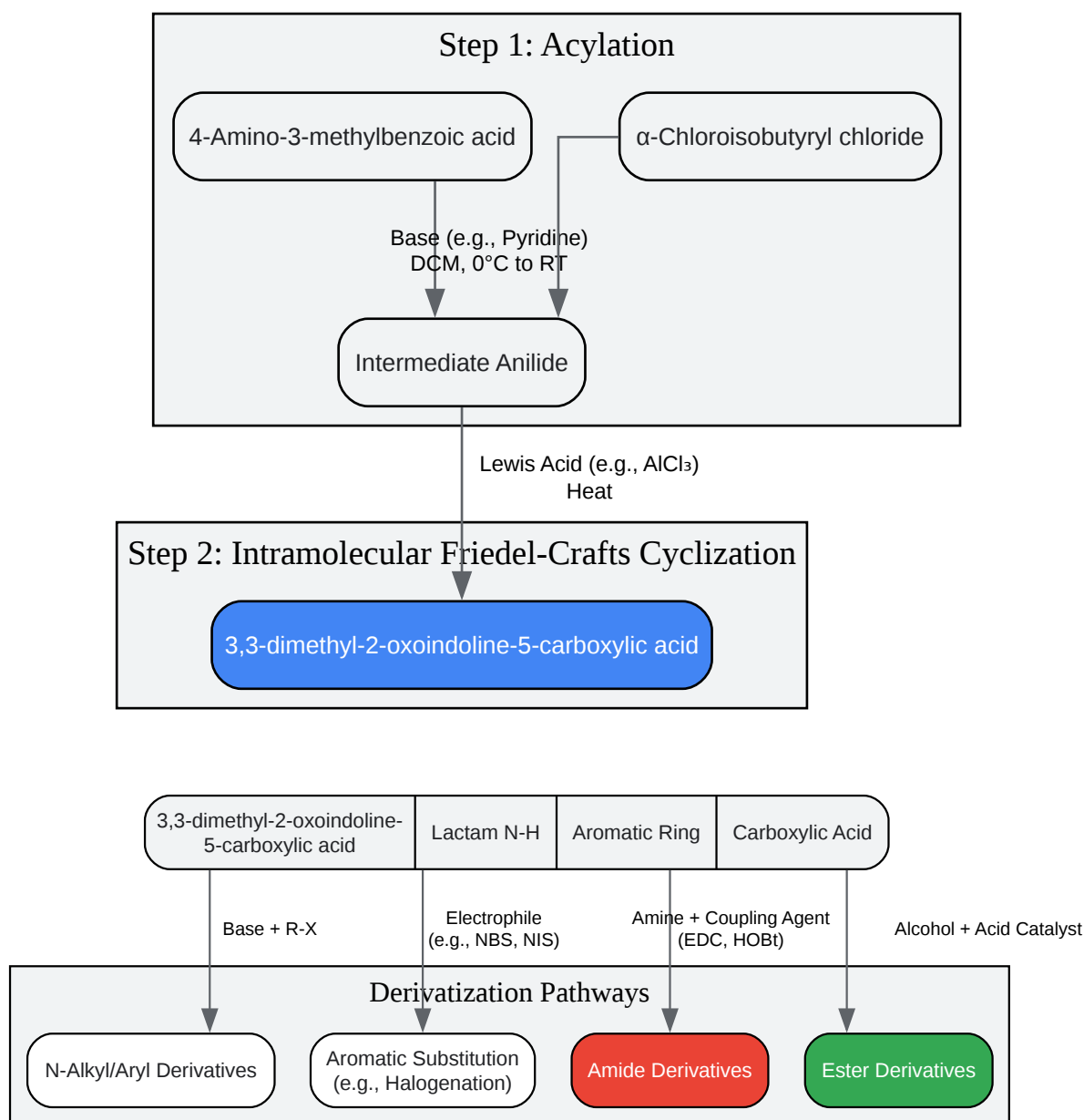
- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show a distinct singlet for the six protons of the two equivalent methyl groups at the C3 position. The aromatic region should display signals corresponding to the three protons on the benzene ring, with splitting patterns indicative of their substitution. A broad singlet corresponding to the lactam N-H proton and another for the carboxylic acid O-H proton would also be present, with the latter's chemical shift being concentration and solvent-dependent.
- <sup>13</sup>C NMR:** The carbon spectrum will feature a characteristic signal for the lactam carbonyl carbon (C2) and the carboxylic acid carbonyl. Other key signals include the quaternary C3 carbon, the carbons of the two methyl groups, and the six distinct carbons of the aromatic ring.
- Infrared (IR) Spectroscopy:** The IR spectrum would be dominated by strong absorption bands for the C=O stretching vibrations of the lactam and the carboxylic acid. Broad O-H stretching from the carboxylic acid and a sharper N-H stretching band from the lactam amide would also be prominent.
- Mass Spectrometry (MS):** The mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule (C<sub>11</sub>H<sub>11</sub>NO<sub>3</sub>), confirming its elemental composition.

## Synthesis and Purification

While specific literature detailing the synthesis of 3,3-dimethyl-2-oxoindoline-5-carboxylic acid is sparse, a robust and logical pathway can be devised based on established methodologies for oxindole synthesis. A plausible approach involves the cyclization of a suitably substituted  $\alpha$ -chloroacetanilide derivative.

## Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available 4-amino-3-methylbenzoic acid. This workflow is designed for efficiency and scalability.



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